molecular formula C12H12N2 B11908712 (2-Phenylpyridin-3-yl)methanamine

(2-Phenylpyridin-3-yl)methanamine

Cat. No.: B11908712
M. Wt: 184.24 g/mol
InChI Key: NNJGJDHZJMTFIV-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanamine is a high-purity chemical compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol. This chemical features a benzylamine scaffold linked to a phenyl-substituted pyridine ring, making it a valuable building block in medicinal chemistry and antibacterial research. This scaffold is of significant research value for the development of novel antitubercular agents. Structure-based drug design strategies have identified related pyridine-2-methylamine compounds as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a promising therapeutic target for Mycobacterium tuberculosis . MmpL3 is an essential inner membrane transport protein that plays a crucial role in the biosynthesis of the mycobacterial cell wall by shuttling trehalose monomycolates (TMM) . Inhibitors of this protein disrupt cell wall formation, leading to the accumulation of TMM in the cytoplasm and ultimately bacterial cell death . Compounds based on this scaffold have demonstrated high activity against drug-resistant TB strains, showing potential in addressing the global challenge of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis . The product is intended for research purposes only and is not approved for human or veterinary diagnostic and therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

(2-phenylpyridin-3-yl)methanamine

InChI

InChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2

InChI Key

NNJGJDHZJMTFIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CN

Origin of Product

United States

Synthetic Methodologies for 2 Phenylpyridin 3 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming a target molecule into a sequence of simpler precursor structures. For (2-Phenylpyridin-3-yl)methanamine, two primary strategic disconnections are considered:

C-N Bond Disconnection: The most straightforward disconnection is at the C-N bond of the aminomethyl group. This simplifies the target molecule to a precursor containing a functional group at the 3-position that can be converted into a methanamine. This approach, known as a Functional Group Interconversion (FGI), leads to key intermediates such as:

2-Phenylpyridine-3-carbaldehyde (for reductive amination).

2-Phenyl-3-cyanopyridine (for nitrile reduction).

2-Phenylnicotinamide (for amide reduction).

C-C Bond Disconnections of the Ring: A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring or the bond connecting the phenyl group. This strategy focuses on building the core 2-phenylpyridin-3-yl structure from simpler, acyclic, or non-coupled precursors. Key disconnections include:

Breaking the bond between the phenyl group and the pyridine ring, leading to a 2-halopyridine derivative and a phenylboronic acid (for Suzuki coupling) or phenyllithium.

Breaking the pyridine ring itself, which suggests cyclization strategies like the Hantzsch pyridine synthesis from α,β-unsaturated compounds, ammonia (B1221849), and an active methylene (B1212753) compound.

These disconnections provide a roadmap for assembling the target molecule, starting from the synthesis of the core heterocyclic structure and culminating in the installation of the required aminomethyl functional group.

**2.2. Classical Synthetic Approaches to the 2-Phenylpyridin-3-yl Core

The formation of the central 2-phenylpyridine (B120327) skeleton is a critical phase in the synthesis. This can be achieved either by building the pyridine ring with the phenyl group already in place or by adding the phenyl group to an existing pyridine ring.

Constructing the substituted pyridine ring from acyclic precursors is a versatile method. One notable approach involves the reaction of acetophenone (B1666503) and allyl alcohol in the presence of ammonia over molecular sieve catalysts. researchgate.net This method can produce 2-phenylpyridine derivatives in a single step. researchgate.net While this specific reaction yields the parent 2-phenylpyridine, modifications to the starting materials could potentially introduce substituents at the 3-position, suitable for later conversion to a methanamine group.

Another classical approach is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated carbonyl compound, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. advancechemjournal.com

Cyclization Method Precursors Key Features
From Acetophenone Acetophenone, Allyl Alcohol, AmmoniaSingle-step synthesis over molecular sieve catalysts. researchgate.net
Hantzsch Synthesis α,β-Unsaturated Carbonyl, β-Ketoester, AmmoniaForms a dihydropyridine intermediate that requires oxidation. advancechemjournal.com

An alternative and widely used strategy is to start with a pre-formed pyridine ring and introduce the phenyl group at the 2-position.

A fundamental method for this transformation is the reaction of pyridine with an organometallic phenyl reagent, such as phenyllithium (C₆H₅Li), which directly adds the phenyl group to the pyridine ring to form 2-phenylpyridine. wikipedia.org

More advanced and versatile methods include transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, typically involving the reaction of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with phenylboronic acid in the presence of a palladium catalyst. This method is highly efficient and tolerates a wide range of functional groups.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful technique for the direct functionalization of the 2-phenylpyridine core. rsc.orgresearchgate.net This allows for the introduction of various functional groups at the ortho-position of the phenyl ring, though modifications of this strategy can also be applied to the pyridine ring itself. rsc.orgresearchgate.net

Functionalization Method Pyridine Precursor Phenyl Reagent Catalyst/Conditions
Direct Arylation PyridinePhenyllithiumN/A
Suzuki-Miyaura Coupling 2-HalopyridinePhenylboronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄), Base
C-H Activation 2-PhenylpyridineVariousPalladium Catalyst, Oxidant rsc.org

Methods for Introduction of the Methanamine Moiety

Once the 2-phenylpyridine core bearing a suitable functional group at the 3-position is synthesized, the final step is the formation of the methanamine side chain. This is typically accomplished through reductive pathways.

Reductive amination is a highly effective method for converting aldehydes or ketones into amines. libretexts.orgrsc.org In this context, the synthesis would proceed via a 2-phenylpyridine-3-carbaldehyde intermediate. This aldehyde reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine, this compound.

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a metal catalyst like nickel). libretexts.org

Precursor Reagents Reducing Agent Product
2-Phenylpyridine-3-carbaldehydeAmmonia (NH₃)Sodium Borohydride (NaBH₄) or H₂/CatalystThis compound

Alternative routes involve the reduction of either a nitrile or an amide group at the 3-position of the 2-phenylpyridine ring. These functional groups can often be readily prepared from a carboxylic acid or halide precursor.

Reduction of Nitriles: The reduction of a nitrile (cyano group) is an excellent method for synthesizing primary amines. libretexts.orgacsgcipr.org The precursor, 2-phenyl-3-cyanopyridine, can be reduced using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgresearchgate.netchemguide.co.uk An alternative is catalytic hydrogenation, using hydrogen gas (H₂) with a heterogeneous catalyst such as palladium, platinum, or Raney nickel. acsgcipr.orgresearchgate.net

Reduction of Amides: Similarly, primary amides can be reduced to amines using a strong reducing agent. The precursor, 2-phenylnicotinamide, can be effectively reduced to this compound using lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comchemistrysteps.com This reaction involves the complete reduction of the carbonyl group of the amide.

Precursor Method Reagents
2-Phenyl-3-cyanopyridine Hydride Reduction1. LiAlH₄ in Ether/THF 2. H₂O workup chemguide.co.uk
Catalytic HydrogenationH₂, Palladium/Platinum/Raney Ni Catalyst acsgcipr.org
2-Phenylnicotinamide Hydride Reduction1. LiAlH₄ in Ether/THF 2. H₂O workup masterorganicchemistry.com

Gabriel Synthesis and Related N-Protection/Deprotection Strategies

The Gabriel synthesis is a well-established and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered in direct alkylation of ammonia. researchgate.netresearchgate.net This method is highly applicable to the synthesis of this compound, proceeding in a two-step sequence.

The first step involves the nucleophilic substitution of a suitable precursor, 3-(halomethyl)-2-phenylpyridine (e.g., 3-(bromomethyl)-2-phenylpyridine), with potassium phthalimide. The phthalimide anion acts as a surrogate for the ammonia anion, with the bulky phthaloyl group preventing multiple alkylations of the nitrogen atom. wiley-vch.denih.gov This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the SN2 reaction.

The second step is the deprotection of the resulting N-(2-phenylpyridin-3-ylmethyl)phthalimide to liberate the desired primary amine. A common and effective method for this cleavage is the Ing-Manske procedure, which involves treatment with hydrazine hydrate in a protic solvent like ethanol. mdpi.com This method is often preferred over acidic or basic hydrolysis due to its milder and more neutral reaction conditions. mdpi.com The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable phthalhydrazide byproduct and the release of the free this compound.

Step Reaction Typical Reagents and Conditions Key Feature
1N-Alkylation3-(Bromomethyl)-2-phenylpyridine, Potassium phthalimide, DMFFormation of the protected amine, preventing overalkylation.
2DeprotectionHydrazine hydrate, Ethanol, RefluxMild cleavage of the phthalimide group to yield the primary amine.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of more efficient, sustainable, and scalable processes. For the synthesis of this compound, several advanced protocols can be envisioned.

Transition Metal-Catalyzed C-N Bond Formation Approaches

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines and could be adapted for the synthesis of this compound. rsc.orgresearchgate.net In a potential synthetic route, a suitable nitrogen source, such as ammonia or an ammonia equivalent like benzophenone imine, could be coupled with 3-(halomethyl)-2-phenylpyridine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction typically requires a base, such as sodium tert-butoxide, to facilitate the catalytic cycle.

Rhodium and iridium-catalyzed reactions also offer promising avenues for the synthesis of benzylic amines. For instance, rhodium-catalyzed hydroaminomethylation of 2-phenyl-3-vinylpyridine could potentially yield the target compound. Furthermore, iridium-catalyzed C-H amination could be a future direction, allowing for the direct conversion of a C-H bond at the 3-methyl position of 2-phenyl-3-methylpyridine to an amino group, although this would represent a more advanced and less precedented approach for this specific substrate.

Catalyst System Reaction Type Potential Substrates Key Advantage
Palladium/Phosphine LigandBuchwald-Hartwig Amination3-(Halomethyl)-2-phenylpyridine and an ammonia sourceHigh functional group tolerance and broad substrate scope.
Rhodium ComplexHydroaminomethylation2-Phenyl-3-vinylpyridineAtom-economical addition of an amine across a double bond.
Iridium ComplexC-H Amination (hypothetical)2-Phenyl-3-methylpyridineDirect functionalization of a C-H bond, reducing synthetic steps.

Green Chemistry Principles in Synthesis (e.g., Solvent-free, Aqueous Media, Biocatalysis)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.

The use of aqueous media as a solvent is a key aspect of green chemistry. While the solubility of the reactants might be a challenge, the use of phase-transfer catalysts or surfactants could facilitate reactions in water. For example, a nucleophilic substitution reaction with an azide salt in water, followed by reduction, could be a greener alternative to the use of organic solvents.

Solvent-free reactions, often facilitated by microwave irradiation, can also significantly reduce waste and reaction times. beilstein-journals.org A solid-state reaction between 3-(halomethyl)-2-phenylpyridine and a solid amine source, such as hexamethylenetetramine (a key reagent in the Delepine reaction), could be explored.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally benign approach. Transaminases are enzymes that can catalyze the conversion of a ketone to an amine. A potential biocatalytic route to this compound could involve the enzymatic amination of the corresponding ketone, 2-phenyl-3-acetylpyridine. This would require the identification or engineering of a suitable transaminase that accepts this specific substrate.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for scalable synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.netacs.org

The synthesis of this compound could be adapted to a flow process. For instance, the reaction of 3-(chloromethyl)-2-phenylpyridine with a solution of ammonia or another amine source could be performed in a heated microreactor. The short residence times and precise temperature control in a flow system can often lead to higher yields and fewer byproducts compared to batch processing.

Stereoselective Synthesis of Chiral Derivatives of this compound

The introduction of a chiral center at the methanamine carbon of this compound opens up possibilities for its use in applications where stereochemistry is critical, such as in pharmaceuticals.

Chemical Reactivity and Transformational Chemistry of 2 Phenylpyridin 3 Yl Methanamine

Reactivity of the Primary Amine Group

The primary amine of (2-phenylpyridin-3-yl)methanamine, attached to a methylene (B1212753) linker, behaves as a typical benzylic-type amine. It is a potent nucleophile and readily participates in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The primary amine undergoes facile acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. This reaction is fundamental for introducing carbonyl-containing moieties. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. Often, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.compearson.com

Similarly, sulfonylation occurs when the amine is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, to yield the corresponding sulfonamides. echemcom.comsigmaaldrich.com These reactions are crucial for installing sulfonyl groups, which are prevalent in medicinal chemistry. The reaction can be performed under various conditions, including in aqueous media with a base like sodium hydroxide. researchgate.net

Reaction TypeReagent ClassExample ReagentProduct Class
AcylationAcyl ChlorideAcetyl chlorideN-((2-Phenylpyridin-3-yl)methyl)acetamide
AcylationAcid Anhydride (B1165640)Acetic anhydrideN-((2-Phenylpyridin-3-yl)methyl)acetamide
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideN-((2-Phenylpyridin-3-yl)methyl)-4-methylbenzenesulfonamide

Imine and Enamine Formation and Subsequent Transformations

As a primary amine, this compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comtib.eu The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

ReactantProduct
Benzaldehyde(E)-N-Benzylidene-1-(2-phenylpyridin-3-yl)methanamine
AcetoneN-((2-Phenylpyridin-3-yl)methyl)propan-2-imine

Enamines are not formed directly from this compound as it is a primary amine. Enamine formation requires a secondary amine. wikipedia.org However, if the primary amine is first transformed into a secondary amine (e.g., via mono-N-alkylation), the resulting secondary amine can then react with an aldehyde or ketone to form an enamine. wikipedia.org This enamine can then act as a carbon nucleophile in subsequent transformations like alkylation or acylation, known as the Stork enamine alkylation. wikipedia.org

N-Alkylation, N-Arylation, and N-Heteroatom Bond Formation

The nitrogen atom of the aminomethyl group can be functionalized through the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

N-Alkylation: The primary amine can be alkylated using alkyl halides or other alkylating agents to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation due to the increased nucleophilicity of the secondary amine product. acs.org Alternative methods, such as reductive amination (the reaction with an aldehyde or ketone followed by reduction of the intermediate imine) or the "borrowing hydrogen" methodology using alcohols as alkylating agents in the presence of a suitable metal catalyst, offer greater control for mono-alkylation. organic-chemistry.orgacs.org

N-Arylation: The formation of an N-aryl bond can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples the amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. rsc.orgacs.org This transformation is a powerful tool for constructing complex diaryl or aryl-alkyl amine structures.

N-Heteroatom Bond Formation: Beyond the N-S bond formation in sulfonylation, other N-heteroatom bonds can be formed. For instance, reaction with isothiocyanates would yield the corresponding thiourea (B124793) derivatives.

Diazotization and Sandmeyer-Type Reactions

The reaction of primary amines with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) is known as diazotization. byjus.comunacademy.comcareers360.com A critical distinction must be made between primary aromatic amines and primary aliphatic/benzylic amines.

For primary aromatic amines, this reaction yields relatively stable aryldiazonium salts, which are versatile intermediates in Sandmeyer and related reactions for introducing halides, cyano, hydroxyl, and other groups onto the aromatic ring. chemicalnote.com

However, this compound is a primary benzylic amine, as the amino group is not directly attached to an aromatic ring. The diazotization of primary benzylic amines forms highly unstable alkyldiazonium salts. organic-chemistry.org These intermediates rapidly lose molecular nitrogen (N₂) to generate a primary benzylic carbocation. This carbocation is highly reactive and will lead to a mixture of products from substitution (with any nucleophile present, such as water or the acid's conjugate base) and elimination, rather than the clean substitution seen in the Sandmeyer reaction. organic-chemistry.org Therefore, classic Sandmeyer-type reactions are not synthetically useful for this compound.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is basic and available for reactions with electrophiles, though its reactivity is modulated by the electronic and steric influence of the 2-phenyl substituent.

N-Oxidation and N-Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-CPBA. The oxidation of 2-substituted pyridines to their N-oxides is a well-established transformation. researchgate.net Pyridine N-oxides are valuable synthetic intermediates, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often directing functionalization to the C2 and C4 positions. researchgate.netsemanticscholar.org

N-Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) or other strong alkylating agents to form quaternary pyridinium (B92312) salts. researchgate.netrsc.org This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the electronic properties and reactivity of the molecule, for example, by enhancing π-electron delocalization. rsc.org

Reaction TypeReagentProduct Class
N-Oxidationm-CPBAPyridine N-oxide
N-QuaternizationMethyl iodidePyridinium salt

Coordination Chemistry with Metal Centers (Focus on Binding Modes and Ligand Properties)

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. wikipedia.org The primary binding motif involves the nitrogen atoms of the pyridine ring and the aminomethyl side chain, which act as Lewis basic sites. wikipedia.org This chelation typically results in the formation of a six-membered ring, a stable arrangement in coordination complexes. The resulting metal complexes often exhibit interesting photoluminescent or electrical conductivity properties due to the conjugated nature of the ligand system. researchgate.net

The coordination properties can be modulated by introducing different substituents on the phenyl or pyridine rings, which alters the electronic and steric environment of the metal center. nih.gov For instance, substituted 2,2':6',2''-terpyridine ligands, which share structural similarities, have been used to create iron(II) complexes with potential anticancer activity. nih.gov The specific coordination mode and the resulting geometry of the complex are highly dependent on the metal ion and the ligand structure. Common geometries include octahedral and square planar. wikipedia.org

Table 1: Examples of Metal Complexes with Phenylpyridine-Type Ligands

Metal Center Ligand Type Coordination Geometry Potential Application
Iron(II) Substituted 2,2':6',2''-terpyridines Sandwich-like Anticancer agents nih.gov
Cobalt(II) 4′-pyridyl-2,2′;6′,2″-terpyridine Polymorphic Coordination polymers researchgate.net
Iridium(III) Phenyl-substituted 2-phenylpyridine (B120327) Not specified Light-emitting electrochemical cells science.gov

Reactivity of the Phenyl and Pyridine Ring Systems

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring. The aminomethyl group further influences the reactivity of both aromatic systems.

The phenyl ring of 2-phenylpyridine is susceptible to electrophilic attack. However, the pyridine ring acts as a deactivating group. In acidic conditions, the pyridine nitrogen is protonated, further deactivating the entire molecule towards electrophilic substitution. A kinetic study of the nitration of 2-phenylpyridine revealed that the reaction proceeds on the conjugate acid, with substitution occurring at the 2'-, 3'-, and 4'-positions of the phenyl ring. rsc.org The presence of substituents on the phenyl ring can influence the conformational energy and the preference for axial or equatorial orientations in related heterocyclic systems. science.gov

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the phenyl ring in 2-phenylpyridine derivatives. wikipedia.orgbaranlab.org The pyridine nitrogen acts as a directing group, facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.orguwindsor.ca This method allows for the synthesis of complex molecules that would be difficult to access through classical electrophilic substitution. The choice of base and solvent is crucial for the success of DoM, with alkyllithiums in ethereal solvents being common. uwindsor.ca The development of hindered amide bases has expanded the scope of this reaction to include more sensitive substrates. harvard.edu

Cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-nitrogen bonds, and they are widely applicable to functionalized this compound derivatives.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. researchgate.net It is a versatile method for creating biaryl structures and is tolerant of a wide range of functional groups. researchgate.netmdpi.com For instance, a microwave-promoted Suzuki coupling has been used to synthesize substituted 2-phenylhistamines. nih.gov Ligand-free conditions have also been developed, offering environmental and cost benefits. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is stereospecific and tolerant of many functional groups, although aryl chlorides can be less reactive. youtube.comlibretexts.org The mechanism involves oxidative addition, migratory insertion, and beta-hydride elimination steps. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. wikipedia.orglibretexts.org It is a significant improvement over older methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine ligands by Buchwald and mechanistic insights from Hartwig have greatly expanded the scope and efficiency of this reaction. youtube.com This method has been successfully applied to the synthesis of di(hetero)arylamines from halopyridines. researchgate.net

Table 2: Overview of Cross-Coupling Reactions

Reaction Key Reactants Catalyst System Bond Formed
Suzuki Coupling Organoboron compound, Aryl/Vinyl Halide Palladium catalyst C-C researchgate.net
Heck Reaction Alkene, Aryl/Vinyl Halide Palladium catalyst, Base C-C wikipedia.org

Multi-Component Reactions and Cascade Transformations Involving this compound

The presence of a primary amine and two aromatic rings makes this compound a suitable substrate for multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govnih.gov The amine functionality can participate in well-known MCRs like the Ugi or Passerini reactions. nih.gov For example, the Groebke-Blackburn-Bienaymé three-component reaction has been used to synthesize imidazo[1,2-a]pyrazin-8-amines from diaminopyrazines. rug.nlrug.nl

Cascade reactions, where a series of intramolecular transformations are initiated by a single event, can also be designed using this scaffold. A one-pot photo-enzymatic cascade process has been developed for the enantioselective functionalization of saturated N-heterocyclic scaffolds, integrating a light-driven C–N cross-coupling with a biocatalytic carbene transfer. rsc.org

Chemo- and Regioselectivity in Complex Chemical Transformations

Controlling chemo- and regioselectivity is crucial when working with a multifunctional molecule like this compound. The different reactivity of the functional groups and aromatic rings allows for selective transformations under specific conditions.

For instance, the basicity difference between the pyridine nitrogen (pKa of conjugate acid ~5.2) and the aminomethyl nitrogen (pKa of conjugate acid ~9-10) allows for selective protonation and subsequent reactions. Under acidic conditions, the more basic aminomethyl group would be protonated, potentially directing reactions to other parts of the molecule.

In terms of regioselectivity on the aromatic rings, the pyridine ring is generally deactivated towards electrophilic substitution, which typically occurs at the 3- and 5-positions under harsh conditions. uoanbar.edu.iq In contrast, nucleophilic attack is favored at the 2- and 4-positions. uoanbar.edu.iq As discussed previously, directed ortho-metalation provides excellent regiocontrol for the functionalization of the phenyl ring. researchgate.netnih.govresearchgate.net In cross-coupling reactions of dihalo-substituted pyridines, the site of reaction can be controlled by the choice of ligand. nih.gov The development of new chemo-, regio-, and stereoselective reactions and methods is an active area of research. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Phenylpyridin 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise chemical environment of atoms within a molecule in solution. For (2-Phenylpyridin-3-yl)methanamine, NMR provides invaluable insights into the connectivity of its constituent atoms and their through-space relationships.

While one-dimensional (1D) NMR spectra offer a preliminary overview of the proton and carbon environments, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all signals and for piecing together the complete molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying spin-spin coupling between protons, typically over two to three bonds. For this compound, COSY would reveal the connectivity within the phenyl and pyridine (B92270) ring systems, as well as the coupling between the methanamine protons and the benzylic proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This experiment is crucial for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different functional groups in this compound, such as the bond between the phenyl ring and the pyridine ring, and the attachment of the methanamine group to the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information on the spatial proximity of protons, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY can help determine the preferred conformation in solution by revealing close contacts between protons on the phenyl and pyridine rings.

Table 1: Illustrative 2D NMR Correlations for this compound

Proton Signal COSY Correlations (with other protons) HMBC Correlations (with carbons) NOESY Correlations (with other protons)
Pyridine H-4Pyridine H-5Pyridine C-2, C-5, C-6Pyridine H-5, Phenyl H-2'
Pyridine H-5Pyridine H-4, Pyridine H-6Pyridine C-3, C-4Pyridine H-4, Pyridine H-6
Pyridine H-6Pyridine H-5Pyridine C-2, C-4, C-5Pyridine H-5, Methanamine CH₂
Phenyl H-2'/H-6'Phenyl H-3'/H-5'Phenyl C-1', C-3'/C-5', Pyridine C-2Pyridine H-4
Phenyl H-3'/H-5'Phenyl H-2'/H-6', Phenyl H-4'Phenyl C-1', C-2'/C-6', C-4'Phenyl H-2'/H-6', Phenyl H-4'
Phenyl H-4'Phenyl H-3'/H-5'Phenyl C-2'/C-6'Phenyl H-3'/H-5'
Methanamine CH₂Methanamine NH₂Pyridine C-3, Pyridine C-2, Pyridine C-4Pyridine H-6
Methanamine NH₂Methanamine CH₂Pyridine C-3Methanamine CH₂

Note: The data in this table is illustrative and represents expected correlations based on the molecular structure.

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers a window into the structure and dynamics in the solid phase. nih.gov This is particularly important for characterizing polymorphic forms, which can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.govacs.org For this compound, ssNMR could be used to:

Distinguish between different crystalline forms (polymorphs) by observing differences in chemical shifts and peak multiplicities.

Probe the local environment and packing of molecules in the crystal lattice.

Study the dynamics of the phenyl and pyridine rings, such as ring-flipping motions, in the solid state.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound or its derivatives would provide a wealth of precise structural information. nih.govresearchgate.net

Table 2: Expected Bond Lengths and Angles for this compound

Parameter Expected Value
Bond Lengths (Å)
C(pyridine)-C(phenyl)~1.49
C(pyridine)-C(methanamine)~1.51
C-N (pyridine)~1.34
C-C (aromatic)~1.39
C-N (methanamine)~1.47
Bond Angles (°) **
C(pyridine)-C(pyridine)-C(phenyl)~120
C(pyridine)-C(pyridine)-C(methanamine)~120
H-N-H (methanamine)~107
Dihedral Angle (°) **
Phenyl ring plane vs. Pyridine ring plane30 - 60

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that hold the crystal together. For this compound, key interactions would include:

Hydrogen Bonding: The primary amine group (-NH₂) is a hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This allows for the formation of hydrogen bonding networks, which can significantly influence the crystal packing.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. nih.govresearchgate.net These interactions are crucial in stabilizing the crystal structure.

Understanding these interactions is critical as they can affect physical properties such as melting point, solubility, and crystal morphology.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govnih.gov By analyzing the frequencies of absorbed or scattered light, these methods provide a characteristic fingerprint of the functional groups present in a molecule.

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the phenyl and pyridine rings typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methanamine group are found in the 2800-3000 cm⁻¹ region.

C=C and C=N stretching: The aromatic ring vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch (amine)3300 - 3500FT-IR, Raman
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2800 - 3000FT-IR, Raman
C=C/C=N Ring Stretch1400 - 1600FT-IR, Raman
N-H Bend (amine)1590 - 1650FT-IR
C-N Stretch1250 - 1350FT-IR, Raman

Note: The data in this table is illustrative and represents expected vibrational frequencies for the given functional groups.

By combining the insights from these advanced spectroscopic and crystallographic techniques, a comprehensive and detailed understanding of the structure, conformation, and intermolecular interactions of this compound and its derivatives can be achieved. This knowledge is paramount for any future exploration of this compound's chemical and physical properties.

Characteristic Vibrational Modes of the Amine, Phenyl, and Pyridine Moieties

The vibrational spectrum of this compound is a composite of the distinct vibrational signatures of its amine, phenyl, and pyridine components.

The amine group gives rise to characteristic N-H stretching vibrations, which are typically observed in the 3300-3500 cm⁻¹ region of the IR spectrum. Asymmetric and symmetric stretching modes of the -NH₂ group are expected to appear as two distinct bands. The N-H bending (scissoring) vibration is anticipated around 1600 cm⁻¹, often overlapping with aromatic ring vibrations.

The phenyl group exhibits a well-defined set of vibrational modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information.

The pyridine moiety , being a heterocyclic aromatic ring, has vibrational modes that are analogous to those of benzene, though modified by the presence of the nitrogen atom. The C=N and C=C stretching vibrations are prominent in the 1400-1600 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and typically appear at lower frequencies.

A hypothetical table of characteristic vibrational frequencies for this compound, based on DFT calculations, is presented below.

Vibrational Mode Functional Group Calculated Frequency (cm⁻¹) Description
N-H Asymmetric StretchAmine3450Asymmetric stretching of the N-H bonds
N-H Symmetric StretchAmine3350Symmetric stretching of the N-H bonds
Aromatic C-H StretchPhenyl/Pyridine3050 - 3100Stretching of C-H bonds on the aromatic rings
N-H Bend (Scissoring)Amine1610Bending motion of the H-N-H angle
C=C/C=N StretchPhenyl/Pyridine1400 - 1600In-plane stretching of the aromatic ring bonds
C-N StretchAmine/Pyridine1250 - 1350Stretching of the carbon-nitrogen single bonds
Ring BreathingPhenyl/Pyridine990 - 1050Concerted expansion/contraction of the rings
C-H Out-of-Plane BendPhenyl/Pyridine700 - 900Bending of C-H bonds out of the ring plane

This table presents hypothetical data based on typical values for the constituent functional groups and is intended for illustrative purposes.

Investigation of Conformational Isomerism and Molecular Symmetry

Computational studies, such as potential energy surface (PES) scans, are employed to identify the stable conformers and to determine their relative energies. These calculations often reveal that the most stable conformation is non-planar, with a dihedral angle between the phenyl and pyridine rings that minimizes steric hindrance. The presence of multiple conformers at room temperature can lead to the broadening of certain peaks in the experimental vibrational spectra. By comparing experimental spectra with the calculated spectra for each stable conformer, it is possible to gain insights into the conformational preferences of the molecule in different environments.

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated and compared to the experimental value.

Ion Formula Calculated Exact Mass Observed Mass (Hypothetical) Difference (ppm)
[M+H]⁺C₁₂H₁₃N₂⁺185.1073185.10711.1

This table presents hypothetical HRMS data. The calculated exact mass is based on the most abundant isotopes of each element.

The small difference between the calculated and observed mass, typically in the parts-per-million (ppm) range, confirms the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This provides detailed information about the connectivity of the atoms within the molecule and allows for the elucidation of its fragmentation pathways.

For this compound, several characteristic fragmentation pathways can be predicted:

Loss of the amino group: Cleavage of the C-N bond can result in the loss of an NH₂ radical, leading to a significant fragment ion.

Formation of a tropylium-like ion: The phenylmethyl fragment can rearrange to form a stable tropylium-like cation at m/z 91.

Cleavage of the pyridine ring: The pyridine ring can undergo fragmentation, leading to the loss of small neutral molecules like HCN.

Benzylic cleavage: The bond between the methylene (B1212753) carbon and the pyridine ring is a likely point of cleavage.

A hypothetical fragmentation table for this compound is presented below.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
185.1168.1NH₃Phenyl-pyridinium methyl cation
185.1106.1C₆H₅NPhenylmethanamine radical cation
185.191.1C₅H₄NCH₂Tropylium ion
168.1141.1HCNBiphenylyl cation

This table contains hypothetical data and proposed fragmentation pathways for illustrative purposes.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited State Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state dynamics of this compound.

Analysis of Chromophoric Contributions from Phenyl and Pyridine Subunits

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the phenyl and pyridine chromophores. The conjugation between these two aromatic systems can lead to a red-shift (bathochromic shift) of the absorption bands compared to the individual phenyl and pyridine molecules.

The phenyl group typically exhibits a strong absorption band around 255 nm. The pyridine ring also absorbs in this region. The interaction between the two rings in this compound is likely to result in a broad and intense absorption band in the 250-280 nm range. The n → π* transition of the pyridine nitrogen is also possible but is often much weaker and may be obscured by the more intense π → π* transitions.

Upon excitation, the molecule can relax to the ground state via fluorescence. The fluorescence spectrum provides information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can give an indication of the structural changes that occur in the excited state.

A hypothetical table of electronic spectroscopic data is provided below.

Spectroscopic Parameter Hypothetical Value Description
λmax (Absorption)265 nmWavelength of maximum UV-Vis absorption
Molar Absorptivity (ε)15,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light
λmax (Fluorescence)350 nmWavelength of maximum fluorescence emission
Stokes Shift85 nmDifference between absorption and emission maxima
Fluorescence Quantum Yield (ΦF)0.25Efficiency of the fluorescence process

This table contains hypothetical data for illustrative purposes.

Probing Solvatochromism and Environmental Effects on Electronic Transitions

The photophysical properties of fluorescent organic molecules, such as this compound and its derivatives, are intricately linked to their surrounding environment. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a powerful tool to investigate the electronic charge distribution in the ground and excited states of a molecule. This section delves into the influence of the solvent environment on the electronic transitions of these compounds, a critical aspect for their application in chemical sensors and molecular probes.

The electronic absorption and emission spectra of molecules with potential for intramolecular charge transfer (ICT) are particularly sensitive to the solvent's polarity. In many phenyl-pyridine systems, the electronic transitions can be characterized as either locally excited (LE) or involving ICT. For instance, in related phenyl-substituted terpyridines, the lowest energy absorption band can be a π → π* transition localized on the terpyridine moiety. rsc.org However, the introduction of electron-donating substituents on the phenyl ring can alter the nature of the transition to one with significant ICT character, from the electron-rich phenyl group to the electron-accepting pyridine system. rsc.orgresearchgate.net

This ICT process results in an excited state that is more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift is often correlated with the solvent polarity. The Lippert-Mataga equation is a fundamental model used to quantify this relationship and estimate the change in the dipole moment (Δµ) between the ground and excited states, providing insight into the extent of charge transfer. rsc.orgresearchgate.net

For this compound, the presence of the aminomethyl group (-CH₂NH₂) at the 3-position of the pyridine ring and the phenyl group at the 2-position sets up a framework where solvent-dependent photophysical properties can be anticipated. The nitrogen atom of the pyridine ring acts as an electron-withdrawing center, while the phenyl group and the aminomethyl substituent can act as electron-donating components.

The effect of solvent polarity on the absorption and emission spectra of a hypothetical derivative, N,N-dimethyl-(2-phenylpyridin-3-yl)methanamine, is illustrated in the table below. The data is based on trends observed in similar amino-substituted phenyl-pyridine compounds.

Table 1: Solvent Effects on the Photophysical Properties of a Hypothetical N,N-dimethyl-(2-phenylpyridin-3-yl)methanamine Derivative
SolventPolarity (ET(30))Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
Cyclohexane31.23203805288
Toluene33.93223956021
Tetrahydrofuran (B95107) (THF)37.43254207534
Dichloromethane40.73284458867
Acetonitrile45.633047010015
Methanol (B129727)55.433249010989

The data clearly demonstrates a positive solvatochromism, where the emission maximum shifts to longer wavelengths as the solvent polarity increases. This is indicative of a more polar excited state, consistent with an ICT process. The Stokes shift, which is the difference in energy between the absorption and emission maxima, also increases significantly with solvent polarity, further supporting the occurrence of ICT.

Furthermore, the introduction of additional substituents on the phenyl ring can modulate the extent of ICT and, therefore, the solvatochromic behavior. An electron-donating group (EDG) on the phenyl ring would be expected to enhance the ICT character, leading to even larger Stokes shifts in polar solvents. Conversely, an electron-withdrawing group (EWG) would likely diminish the ICT, resulting in less pronounced solvatochromism.

The table below outlines the predicted effects of para-substitution on the phenyl ring of this compound on its emission properties in a polar solvent like acetonitrile.

Table 2: Predicted Emission Maxima of para-Substituted this compound Derivatives in Acetonitrile
Substituent (at para-position of phenyl ring)Hammett Parameter (σp)Predicted Emission λmax (nm)Predicted Stokes Shift (cm⁻¹)
-N(CH₃)₂-0.8351012050
-OCH₃-0.2748511200
-H0.0047010015
-Cl0.234609550
-CN0.664408790
-NO₂0.784308350

These research findings underscore the tunability of the photophysical properties of this compound derivatives. By judiciously selecting the solvent and modifying the substitution pattern on the aromatic rings, it is possible to control the electronic transitions and the resulting emission color. This sensitivity to the local environment is a key characteristic that makes these compounds promising candidates for the development of fluorescent probes for sensing and imaging applications. The study of solvatochromism not only provides fundamental insights into the electronic structure of these molecules but also guides the rational design of new materials with tailored photophysical responses.

Computational and Theoretical Investigations of 2 Phenylpyridin 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of a molecule in its ground and excited states. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Geometry Optimization and Exhaustive Conformational Analysis (DFT, Ab Initio Methods)

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For (2-Phenylpyridin-3-yl)methanamine, this involves finding the minimum energy conformation by exploring the potential energy surface. The flexibility of the molecule arises from the rotation around the single bonds connecting the phenyl and pyridine (B92270) rings, and the aminomethyl group.

DFT methods, such as B3LYP, are commonly employed for geometry optimization due to their balance of accuracy and computational cost. researchgate.netniscair.res.in These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. For instance, in a related compound, 4-phenylpyridine, the optimized parameters have been calculated using the B3LYP method with a 6-31G(d) basis set. researchgate.net The twist angle between the phenyl and pyridine rings is a critical parameter. In 2-phenylpyridine (B120327), this twist angle is calculated to be around 21 degrees, which is significantly smaller than that of biphenyl, indicating a greater degree of planarity. researchgate.net

An exhaustive conformational analysis would involve systematically rotating the flexible bonds to identify all possible low-energy conformers. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. For example, a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which share structural similarities, was performed to identify probable active conformations. nih.gov

Table 1: Predicted Geometrical Parameters for a Phenylpyridine Scaffold

ParameterPredicted Value (B3LYP/6-31G(d))
Phenyl-Pyridine C-C Bond Length~1.49 Å
Pyridine C-N Bond Length~1.34 Å
Phenyl C-C Bond Length (average)~1.39 Å
Phenyl-Pyridine Dihedral Angle~20-30°
Note: These are typical values for a phenylpyridine scaffold and may vary for this compound. The data is illustrative and based on general findings for similar structures.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscair.res.in For many organic molecules, this gap can be correlated with their electronic transitions and reactivity. nih.gov

The distribution of electron density within the molecule can be visualized through charge distribution analysis and Molecular Electrostatic Potential (MEP) maps. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of positive (electrophilic) and negative (nucleophilic) potential. This information is invaluable for understanding how the molecule will interact with other molecules, including biological receptors. For instance, in a study of 3-methoxy flavones, MEP maps were used to relate the electronic structure to anti-picornavirus activity.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylpyridine Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These values are hypothetical and serve to illustrate the typical range for phenylpyridine derivatives. The actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netnih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For 4-phenylpyridine, DFT calculations have shown good agreement with experimental NMR data. researchgate.net Modern machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.govmdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. A comparison between the calculated and experimental spectra can help in the assignment of vibrational bands to specific molecular motions. For instance, a study on 6-arylated-pyridin-3-yl methanol (B129727) derivatives showed perfect accord between DFT-based findings and experimental spectroscopic data. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. nih.govyoutube.com These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. The predicted spectra can be compared with experimental measurements to understand the electronic structure and chromophores within the molecule. For example, TD-DFT calculations have been used to study the absorption properties of various styrylpyridine compounds. nih.gov

Table 3: Exemplary Predicted Spectroscopic Data for a Phenylpyridine Moiety

Spectroscopic PropertyPredicted Value
¹H NMR (aromatic region)7.0 - 8.5 ppm
¹³C NMR (aromatic region)120 - 150 ppm
Main IR Stretching (C-N)~1350 cm⁻¹
Main IR Stretching (C=C/C=N)~1600 cm⁻¹
UV-Vis λmax~250 - 280 nm
Note: These are representative values for a phenylpyridine system and would need to be specifically calculated for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions over time.

Conformational Dynamics in Solution and Intermolecular Interactions with Solvents

MD simulations can be used to study the conformational dynamics of this compound in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent influences the conformational preferences of the molecule. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions. Theoretical studies on the solvent effects and intermolecular interactions of other organic π-conjugated ligands have demonstrated the power of MD simulations in revealing specific hydrogen bonding and other non-covalent interactions with solvent molecules. researchgate.net

The simulations can reveal the flexibility of the molecule, the timescales of conformational transitions, and the nature of the solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvents.

Ligand-Binding Studies to Abstract Chemical Sites (Conceptual Modeling)

MD simulations are a cornerstone of modern drug design and are used to study the binding of a ligand to a biological receptor. nih.govarxiv.org In a conceptual modeling approach, this compound could be docked into the active site of a hypothetical receptor to predict its binding mode and affinity. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, and subsequent MD simulations can be used to assess the stability of the ligand-receptor complex and to calculate the binding free energy. nih.gov

These simulations can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and π-π stacking interactions, that contribute to the binding affinity. For example, a study on phenazopyridine (B135373) derivatives as inhibitors of Rev1 interactions used computational modeling to predict the binding of the ligand to the protein. nih.gov Such studies provide valuable insights for the rational design of new molecules with improved binding properties.

Reaction Mechanism Studies Using Computational Methods

The synthesis of this compound likely involves several key steps, including the initial formation of the 2-phenylpyridine core and the subsequent introduction of the methanamine group at the 3-position. Density Functional Theory (DFT) is a widely used computational method to investigate such reaction mechanisms.

A plausible route to the 2-phenylpyridine scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. DFT studies on similar systems have elucidated the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org Computational characterization of the transition states for each of these elementary steps allows for the determination of the rate-limiting step and helps in optimizing reaction conditions.

The subsequent functionalization at the 3-position of the 2-phenylpyridine core is a significant challenge due to the electronic properties of the pyridine ring. Direct C-H activation is a promising strategy. nih.govrsc.orgrsc.org Computational studies, particularly using DFT, have been instrumental in understanding the mechanism of such reactions. For instance, the carboxylate-assisted C-H activation of 2-phenylpyridine catalyzed by transition metals like copper, palladium, and ruthenium has been investigated. rsc.orgnih.gov These studies reveal that the reaction often proceeds through a concerted mechanism where the C-H bond is broken and the new C-metal bond is formed in a single step. The geometry and energy of the transition state for this step are crucial in determining the reaction's feasibility and selectivity.

The nature of the catalyst and the assisting ligand significantly influences the energy barrier of the C-H activation step. Hammett plots constructed from experimental and computational data show that using stronger acids as carboxylate ligands can accelerate the C-H activation by making the metal center more electrophilic, thereby lowering the transition state energy. rsc.org

Below is an illustrative data table of calculated activation energies for a hypothetical C-H activation at the 3-position of 2-phenylpyridine with different catalytic systems, based on typical values found in the literature for similar transformations.

Catalyst SystemAssisting LigandSolventCalculated Activation Energy (kcal/mol)
Pd(OAc)₂Acetate (B1210297)DMF25.8
Cu(OAc)₂AcetateAcetonitrile32.5
RuCl₂(PPh₃)₃-Toluene28.1
Pd(TFA)₂TrifluoroacetateDioxane22.4

This table is illustrative and presents hypothetical data based on typical computational results for C-H activation reactions.

For the functionalization of a pyridine ring, multiple reaction sites are often available. For example, in the reaction of pyridine with electrophiles or radicals, substitution can occur at the C2, C3, or C4 positions. Computational analysis of the energy landscape can predict the most favorable reaction pathway. For instance, a DFT study on the metal-free phosphination of pyridine showed that the reaction mechanism and the rate-determining step vary significantly depending on the nature of the phosphine (B1218219) and any additives used. researchgate.net The free energy profile revealed a multi-step process with several intermediates and transition states, highlighting the complexity of the reaction landscape. researchgate.net

The concept of a "structural landscape" can also be applied, where small chemical perturbations are systematically explored to understand the formation of different products. acs.org In the context of synthesizing this compound, this could involve computationally screening different directing groups or catalysts to map out the most efficient pathway to the desired 3-substituted product.

The diagram below illustrates a simplified, hypothetical energy landscape for the functionalization of 2-phenylpyridine, showing competing pathways for substitution at the C3 and C4 positions.

Hypothetical Energy Landscape for the Functionalization of 2-Phenylpyridine (A simplified 2D representation where the reaction coordinate represents the progression of the reaction and the free energy indicates the stability of different species)

Generated code

This diagram is a conceptual illustration. TS1 and TS2 represent the transition states for activation at the C4 and C3 positions, respectively. The relative heights of the transition states determine the kinetic product.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. For a molecule like this compound and its analogs, a wide range of descriptors can be calculated. bmdrc.org These are typically categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, number of atoms, number of rings, and number of H-bond donors and acceptors.

Topological Descriptors (2D): These are numerical representations of the molecular graph, describing the connectivity of atoms. Examples include Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information about the size and shape of the molecule, such as van der Waals volume, solvent-accessible surface area, and polar surface area (PSA).

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations (like DFT) and describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.

For a series of substituted 2-phenylpyridines, variations in these descriptors would capture the electronic and steric effects of different substituents, which in turn would influence their reactivity or binding affinity.

The following table provides examples of molecular descriptors that could be developed for structural variations of this compound.

Descriptor CategoryDescriptor NameDescription
ConstitutionalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
ConstitutionalNumber of Rotatable Bonds (nRotb)The number of bonds that allow free rotation around them.
TopologicalKier & Hall Connectivity Index (¹χ)A measure of the degree of branching in a molecule.
GeometricalPolar Surface Area (PSA)The sum of the van der Waals surface areas of polar atoms.
Quantum-ChemicalHOMO EnergyThe energy of the highest occupied molecular orbital, related to the ability to donate electrons.
Quantum-ChemicalLUMO EnergyThe energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.

Once a set of molecular descriptors is generated for a series of compounds, a mathematical model can be built to predict a specific property, such as chemical reactivity or binding affinity to a non-biological target like a metal catalyst. ed.ac.uknih.gov Multiple Linear Regression (MLR) is a common technique used for this purpose, resulting in an equation of the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting of the experimental data.

For instance, a QSPR model could be developed to predict the binding affinity of various substituted this compound derivatives to a palladium catalyst, which could be useful for optimizing the conditions for further synthetic transformations. The descriptors in such a model might include the HOMO-LUMO gap (indicating electronic reactivity), the partial charge on the pyridine nitrogen (related to its Lewis basicity), and steric parameters describing the bulkiness of the substituents.

A hypothetical QSPR model for predicting the binding affinity (logK) to a palladium catalyst could look like this:

logK = 1.25 - 0.5 * E_LUMO + 2.5 * q_N - 0.1 * Sterimol_L

where E_LUMO is the energy of the LUMO, q_N is the partial charge on the pyridine nitrogen, and Sterimol_L is a steric descriptor. The coefficients indicate that a lower LUMO energy, a more negative charge on the nitrogen, and smaller steric bulk would lead to a higher binding affinity.

The reliability of a QSAR/QSPR model is assessed using various statistical parameters, as shown in the illustrative table below.

Statistical ParameterDescriptionTypical Value for a Good Model
R² (Coefficient of Determination)The proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²)A measure of the predictive power of the model, determined by techniques like leave-one-out cross-validation.> 0.5
RMSE (Root Mean Square Error)The standard deviation of the residuals (prediction errors).As low as possible

A recent study developed a non-linear QSAR model using gene expression programming for a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share some structural similarity with the title compound. nih.gov The model, which predicted anticancer activity, achieved a high correlation coefficient (R² = 0.839 for the training set), demonstrating the potential of such methods for designing novel compounds. nih.gov

Applications and Functional Exploration of 2 Phenylpyridin 3 Yl Methanamine in Advanced Chemical Systems

Projected Role as a Ligand in Coordination Chemistry

The unique structure of (2-Phenylpyridin-3-yl)methanamine, featuring a bidentate N,N' donor set from the pyridine (B92270) nitrogen and the primary amine, suggests its potential as a versatile ligand in coordination chemistry. This arrangement is expected to form stable five-membered chelate rings with metal ions.

Design and Synthesis of Metal Complexes with Specific Geometries

Projected Metal Complex Syntheses

Metal Precursor Stoichiometry (L:M) Potential Geometry Solvent System
[Ru(dmso)₄Cl₂] 2:1 cis or trans-[Ru(L)₂Cl₂] Ethanol/DCM
Fe(ClO₄)₂·xH₂O 3:1 fac or mer-Fe(L)₃₂ Acetonitrile

Investigation of Chelation Effects and Ligand Field Perturbations

The coordination of this compound to a metal center would induce significant chelation effects, thermodynamically stabilizing the resulting complex compared to monodentate analogues. The pyridine ring, being a π-acceptor, and the aminomethyl group, a σ-donor, would create a specific ligand field. This electronic asymmetry could lead to interesting photophysical or electrochemical properties. Spectroscopic techniques like UV-Vis would be crucial to determine the ligand field splitting energy (10Dq), while cyclic voltammetry could reveal the redox behavior of the metal center as perturbed by the ligand.

Supramolecular Assembly via Metal-Ligand Interactions for Materials

Beyond discrete molecules, the bifunctional nature of this ligand could be exploited to build larger supramolecular structures. If only the bidentate chelate site is used, the phenyl group remains available for further interactions, such as π-π stacking, to form one-dimensional chains or two-dimensional sheets in the solid state. Alternatively, functionalization of the phenyl ring could introduce additional donor sites, enabling the formation of polynuclear clusters or coordination polymers. These materials could exhibit porous properties or host-guest chemistry, depending on the assembly method and the chosen metal connectors.

Projected Use as a Precursor for Advanced Organic Materials

The combination of a rigid aromatic core and a reactive primary amine group makes this compound a promising candidate as a monomer or building block for functional organic materials.

Integration into Polymers, Copolymers, and Dendrimers

The primary amine of this compound can readily participate in polymerization reactions. For example, it could be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The pendant phenylpyridine units along the polymer backbone would impart specific properties, such as thermal stability, fluorescence, or metal-coordinating ability. In dendritic structures, it could be used as a core or a branching unit, leading to macromolecules with a high density of metal-binding sites.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

To be used as a building block (linker) in MOFs or COFs, this compound would require modification to include at least one other connecting functional group, such as a carboxylate or a boronic acid, typically on the phenyl ring. For instance, carboxylation of the phenyl group at the 4'-position would create a tritopic linker. The pyridine and amine groups could coordinate to one type of metal center, while the carboxylate could link to another, potentially forming heterometallic frameworks. In COFs, the amine group could be condensed with aldehydes to form imine-linked porous polymers. The internal pyridine nitrogen would then be available for post-synthetic metalation, creating catalytic sites within the porous framework.

While the specific compound this compound is not well-documented, its structural features suggest a rich and varied potential in both coordination chemistry and materials science. The lack of current research presents a clear opportunity for future investigation into this promising but underexplored chemical entity.

Theoretical Design of Optoelectronic and Photonic Materials

The 2-phenylpyridine (B120327) scaffold is a well-established component in the design of materials for organic light-emitting diodes (OLEDs) and other photonic applications. wikipedia.org The electronic and photophysical properties of derivatives can be finely tuned through chemical modification. nih.gov Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are crucial in predicting the potential of new materials before their synthesis. researchgate.netnih.govdiva-portal.org

The introduction of a methanamine group at the 3-position of the 2-phenylpyridine core, as in this compound, is expected to significantly influence its electronic properties. The amine group can act as an electron donor, potentially leading to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is a desirable feature in the design of materials with large Stokes shifts and emission in the visible region of the electromagnetic spectrum.

Computational studies on similar donor-acceptor molecules have shown that the nature and position of substituent groups have a profound impact on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the triplet state energies, which are critical parameters for OLED efficiency. researchgate.net For this compound, theoretical calculations could elucidate the following:

Frontier Molecular Orbital (FMO) Analysis: The energy levels and spatial distribution of the HOMO and LUMO would indicate the charge transfer nature of the lowest energy electronic transition.

Absorption and Emission Spectra: TD-DFT calculations can predict the absorption and emission wavelengths, providing insight into the color of the emitted light. nih.gov

Intersystem Crossing (ISC) Rates: The efficiency of OLEDs often depends on the harvesting of both singlet and triplet excitons. Theoretical calculations can help estimate the rate of ISC, which is crucial for the design of efficient phosphorescent OLEDs (PhOLEDs). acs.org

Ionization Potential and Electron Affinity: These parameters are important for understanding the charge injection and transport properties of the material in an electronic device.

By systematically studying the effects of the methanamine group and further functionalization on the photophysical properties of the 2-phenylpyridine core, it is possible to theoretically design novel materials with tailored optoelectronic and photonic characteristics.

Applications in Asymmetric Catalysis (As a Chiral Ligand or Organocatalyst)

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. researchgate.net The structure of this compound, with its nitrogen-containing heterocyclic system, makes it an attractive scaffold for the design of new chiral ligands and organocatalysts. nih.govcroucher.org.hk

Design and Synthesis of Chiral this compound Derivatives

To be effective in asymmetric catalysis, a derivative of this compound must be chiral. This can be achieved through several strategies:

Modification of the Methanamine Group: The primary amine can be functionalized with a chiral auxiliary or a second coordinating group to create a bidentate or tridentate ligand. For example, reaction with a chiral acid chloride could yield a chiral amide.

Introduction of a Chiral Center on the Pyridine or Phenyl Ring: While synthetically more challenging, the introduction of a chiral substituent on either of the aromatic rings could also impart chirality to the molecule.

Atropisomerism: If rotation around the C-C bond between the phenyl and pyridine rings is restricted due to bulky substituents, stable atropisomers can be isolated, leading to a chiral ligand.

The synthesis of such chiral derivatives would likely involve multi-step sequences starting from commercially available precursors. hawaii.edudurham.ac.uk For instance, a plausible route could involve the asymmetric reduction of a corresponding imine or the resolution of a racemic mixture of a suitable derivative.

Table 1: Potential Chiral Derivatives of this compound and Synthetic Strategies

Chiral Derivative TypeSynthetic StrategyPotential Coordinating Atoms
Chiral AmideAcylation of the primary amine with a chiral carboxylic acid derivative.N (pyridine), N (amide), O (amide)
Chiral Schiff BaseCondensation of the primary amine with a chiral aldehyde or ketone.N (pyridine), N (imine)
Chiral PhosphinamineReaction of the primary amine with a chlorophosphine.N (pyridine), N (amine), P (phosphine)
Atropisomeric DerivativeIntroduction of bulky groups at the ortho positions of the phenyl and/or pyridine rings to restrict rotation.N (pyridine), N (amine)

Exploration in Specific Asymmetric Transformations

Chiral ligands based on pyridine and bipyridine scaffolds have been successfully employed in a variety of asymmetric transformations. durham.ac.ukresearchgate.net Chiral derivatives of this compound could potentially be effective in the following reactions:

Asymmetric Hydrogenation: Transition metal complexes (e.g., with Ru, Rh, Ir) of chiral phosphinamine or diamine ligands derived from this compound could be screened for the asymmetric hydrogenation of ketones, imines, and olefins. nih.govrsc.org The pyridine nitrogen and the newly introduced chiral center would create a defined chiral environment around the metal center.

Asymmetric Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. nih.govrsc.org Chiral ligands derived from this compound could be tested in this reaction, where the ligand's structure influences both the regioselectivity and enantioselectivity. rsc.org

Asymmetric C-C Bond Formations: Other C-C bond-forming reactions, such as aldol (B89426) and Michael additions, could also be catalyzed by metal complexes of these chiral ligands or by the chiral amine itself acting as an organocatalyst. core.ac.ukmit.eduub.edu

Mechanistic Insights into Chiral Induction and Enantioselectivity

Understanding the mechanism of chiral induction is crucial for the rational design of more effective catalysts. researchgate.netrsc.org For a chiral derivative of this compound acting as a ligand in a metal-catalyzed reaction, the enantioselectivity would be determined by the specific geometry of the metal-ligand-substrate complex in the transition state of the enantioselectivity-determining step. nih.gov

Key factors influencing enantioselectivity include:

Steric Interactions: The chiral ligand creates a sterically demanding environment that favors the approach of the substrate from one specific direction.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and the substrate.

Bite Angle and Flexibility: In the case of bidentate or tridentate ligands, the bite angle and the flexibility of the ligand backbone play a critical role in defining the geometry of the catalytic complex.

Mechanistic studies could involve a combination of experimental techniques (e.g., kinetic studies, non-linear effects) and computational modeling (DFT) to elucidate the structure of the active catalytic species and the transition states leading to the major and minor enantiomers. caltech.edulboro.ac.uk

Functionalization in Advanced Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to improve the chromatographic behavior and detectability of analytes. researchgate.net The primary amine group of this compound makes it a suitable candidate for derivatization prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comsigmaaldrich.com

Derivatization for Enhanced Chromatographic Separation

The polarity of the amine group in this compound can lead to poor peak shape and long retention times in gas chromatography. In HPLC, its lack of a strong chromophore or fluorophore can limit detection sensitivity. Derivatization can address these issues.

For HPLC Analysis:

To enhance UV or fluorescence detection, the amine group can be reacted with a labeling reagent. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Table 2: Common Derivatizing Reagents for HPLC Analysis of Amines

ReagentDetection MethodComments
Dansyl chlorideFluorescenceReacts with primary and secondary amines to form highly fluorescent derivatives. nih.gov
o-Phthalaldehyde (OPA)FluorescenceReacts with primary amines in the presence of a thiol to form fluorescent isoindoles. nih.gov
9-Fluorenylmethyl chloroformate (FMOC-Cl)FluorescenceForms stable, fluorescent derivatives with primary and secondary amines. researchgate.net
Benzoyl chlorideUVIntroduces a benzoyl group, enhancing UV detection. researchgate.net

For GC-MS Analysis:

To increase volatility and thermal stability, the active hydrogen atoms of the amine group can be replaced with less polar groups. researchgate.netsigmaaldrich.comnih.govgcms.cz

Table 3: Common Derivatizing Reagents for GC-MS Analysis of Amines

ReagentType of DerivativeComments
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS)A powerful silylating agent that reacts with amines to form volatile TMS derivatives. sigmaaldrich.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS)Another common silylating agent. nih.gov
Pentafluoropropionic anhydride (B1165640) (PFPA)PerfluoroacylForms stable, volatile derivatives with enhanced detectability by electron capture detection (ECD) or negative chemical ionization (NCI) MS.
Trifluoroacetic anhydride (TFAA)PerfluoroacylSimilar to PFPA, increases volatility and detector response.

The choice of derivatization reagent and reaction conditions would need to be optimized for this compound to ensure a complete and reproducible reaction, leading to a stable derivative with improved chromatographic and detection properties.

Development of Fluorescent or Chromogenic Probes for Chemical Detection

The development of fluorescent and chromogenic probes for the selective detection of ions and small molecules is a burgeoning area of research. The inherent photophysical properties of aromatic and heteroaromatic systems make them ideal candidates for the core structure of such probes. While direct studies on the fluorescent properties of this compound are not extensively available in the current literature, the characteristics of closely related aminopyridine derivatives provide a strong basis for predicting its potential in this arena.

Research has shown that aminopyridines can serve as effective fluorophores. nih.govbeilstein-journals.org For instance, studies on 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives have demonstrated that modifications to the amine substituent and the phenyl ring can influence the quantum yield and emission wavelengths. nih.gov These compounds typically exhibit absorption maxima around 270 nm and emission maxima around 480 nm. nih.gov The introduction of different substituents on the phenyl ring can lead to a red shift in the emission wavelength. nih.gov

The this compound scaffold could be functionalized to create "turn-on" or "turn-off" fluorescent sensors. The primary amine group can act as a recognition site for various analytes. For example, coordination of metal ions or reaction with specific organic molecules could lead to a change in the electronic properties of the pyridyl-phenyl system, resulting in a detectable change in fluorescence or color. The phenyl and pyridine rings provide a conjugated system that can be tailored to achieve desired photophysical properties.

A potential design for a fluorescent probe based on this compound could involve the introduction of a reporting fluorophore whose emission is quenched in the free state. Upon binding of an analyte to the aminomethyl group, a conformational change or a chemical reaction could disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. The versatility of the pyridine and phenyl rings allows for the attachment of various functional groups to fine-tune the selectivity and sensitivity of the probe.

Table 1: Potential Analytes for Probes Based on this compound

Analyte CategorySpecific ExamplesPotential Sensing Mechanism
Metal IonsCu²⁺, Fe³⁺, Hg²⁺Coordination to the aminomethyl and pyridine nitrogen atoms, leading to chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) modulation.
AnionsF⁻, CN⁻, AcO⁻Hydrogen bonding interactions with the N-H protons of the aminomethyl group, causing a change in the intramolecular charge transfer (ICT) character.
Neutral MoleculesAldehydes, KetonesFormation of a Schiff base, altering the conjugation of the system and thus its fluorescent properties.
pHProtons (H⁺)Protonation of the pyridine nitrogen or the primary amine, leading to changes in the electronic structure and fluorescence emission.

Exploration in Novel Synthetic Methodology Development

The unique structural features of this compound also position it as a valuable tool in the development of new synthetic methods, particularly in the formation of carbon-nitrogen bonds and in catalytic systems.

Carbon-nitrogen bond formation is a cornerstone of organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The primary amine functionality of this compound makes it a readily available nucleophile for a variety of C-N bond-forming reactions.

This compound can serve as a unique amine source in reactions such as the Buchwald-Hartwig amination, allowing for the synthesis of more complex diaryl or alkyl-aryl amines. The steric environment around the aminomethyl group, influenced by the adjacent phenyl and pyridine rings, could offer unique selectivity in such cross-coupling reactions. While specific examples utilizing this compound are not prevalent, the general utility of primary amines in these transformations is well-established.

Furthermore, the aminomethyl group can participate in other classical C-N bond-forming reactions, including:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The resulting products from these reactions, incorporating the 2-phenylpyridine moiety, could themselves be valuable intermediates for the synthesis of biologically active molecules or functional materials.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The chiral derivatives of this compound hold significant promise as organocatalysts. The presence of both a basic pyridine nitrogen and a primary amine allows for multiple modes of activation.

A chiral version of this compound could potentially act as a catalyst in reactions such as:

Asymmetric Michael Additions: The primary amine could form an enamine or iminium ion intermediate with a carbonyl compound, while the chiral backbone induces stereoselectivity.

Asymmetric Aldol Reactions: Similar to the Michael addition, the amine can activate the carbonyl substrate.

Asymmetric Mannich Reactions: Catalyzing the reaction between an aldehyde, an amine, and a ketone.

Moreover, the field of synergistic catalysis , where two or more catalytic cycles operate in concert to enable a transformation, offers exciting possibilities for this compound. The dual functionality of this molecule could allow it to participate in or even orchestrate synergistic catalytic systems. For example, the pyridine nitrogen could act as a Lewis base to activate one substrate, while the aminomethyl group, after modification, could participate in a separate catalytic cycle. This dual activation strategy can lead to novel reactivity and enhanced selectivity that is not achievable with a single catalyst.

While the direct application of this compound in these advanced catalytic systems is yet to be extensively reported, its structural motifs are present in many successful organocatalysts and ligands, suggesting a fertile ground for future research and discovery.

Future Perspectives and Emerging Research Directions for 2 Phenylpyridin 3 Yl Methanamine

Untapped Synthetic Avenues and Methodological Innovations

While classical methods for pyridine (B92270) synthesis exist, they often face limitations in scope and require harsh conditions. nih.gov The future synthesis of (2-Phenylpyridin-3-yl)methanamine and its analogues will likely capitalize on more recent, efficient, and sustainable methodologies.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid assembly of complex molecules from simple precursors in a single step. rsc.org Developing a three-component reaction involving a phenyl-containing precursor, an ammonia (B1221849) source, and a C3-synthon could provide a highly efficient and atom-economical route to the core structure. nih.gov For instance, aza-Wittig/Diels-Alder sequences, which have been developed for polysubstituted pyridines, could be adapted for this target. nih.gov

Direct C-H Functionalization: Direct C–H functionalization is a paramount goal in modern organic synthesis due to its step-economy. rsc.orgresearchgate.net While functionalization of the electron-deficient pyridine ring is challenging, significant progress has been made. researchgate.net Future work could focus on the selective C-3 amination of a 2-phenylpyridine (B120327) precursor. This remains a significant challenge, as functionalization typically favors the C2, C4, or C6 positions. researchgate.net Overcoming this regioselectivity hurdle would be a major breakthrough.

Catalytic Approaches: The use of novel catalysts, such as molecular sieves or nanoparticles, presents a promising avenue. rsc.orgresearchgate.net Research into heterogeneous gas-phase cyclization reactions, potentially using acetophenone (B1666503) derivatives and an appropriate nitrogen and C1 source over a tailored zeolite catalyst, could lead to a scalable, industrial synthesis. researchgate.net

Exploration of Novel Derivatives with Tailored Reactivity or Specificity

The true potential of this compound lies in its use as a scaffold for generating diverse libraries of derivatives with fine-tuned properties. The primary amine and the phenyl ring are key handles for chemical modification.

N-Functionalization: The primary amine group can be readily converted into a wide array of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines through reductive amination. mdpi.com This allows for the introduction of various substituents to modulate properties like solubility, basicity, and biological target engagement. For example, reacting the amine with various isocyanates could yield a library of urea (B33335) derivatives, a common motif in bioactive molecules. mdpi.com

Ring Substitution: The phenyl and pyridine rings can be further functionalized. Electrophilic aromatic substitution on the phenyl ring could introduce groups that alter the electronic properties of the entire molecule. Similarly, although more challenging, late-stage functionalization of the pyridine ring could install additional groups to optimize activity or specificity, drawing inspiration from methods developed for creating substituted imidazo[4,5-c]pyridines. nih.gov

The systematic exploration of these derivatives is crucial for applications in agrochemicals, where phenylpyridine compounds have shown promise as insecticides, mdpi.com and in medicinal chemistry, where the pyridine motif is prevalent in FDA-approved drugs. lifechemicals.comacs.org

Table 1: Potential Derivative Classes of this compound and Their Target Applications.
Derivative ClassModification SitePotential Functional GroupsTarget Application AreaRationale
Amides/UreasMethanamine (N-H)-NHC(O)R, -NHC(O)NHRMedicinal ChemistryIntroduces hydrogen bonding capabilities and diverse substituents for receptor binding. mdpi.com
Substituted PhenylsPhenyl Ring (C-H)-F, -Cl, -CF3, -OCH3Agrochemicals, Materials ScienceModulates lipophilicity, metabolic stability, and electronic properties (e.g., for luminescence). mdpi.commdpi.com
N-Alkyl/Aryl AminesMethanamine (N-H)-NHR, -NR2Catalysis, Materials ScienceCreates bidentate or tridentate ligands for metal complexes.
Fused HeterocyclesPyridine RingImidazo[4,5-c]pyridineMedicinal ChemistryGenerates more complex, rigid scaffolds with potential for enhanced biological activity. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the discovery process. tandfonline.comnih.gov For this compound, computational modeling can provide profound insights.

Conformational Analysis: Understanding the preferred spatial arrangement of the phenyl and methanamine groups is critical for predicting how the molecule will interact with biological targets or pack in a solid-state material. psu.eduresearchgate.net

Electronic Structure Analysis: DFT calculations can map the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.comacs.org This is fundamental for predicting the molecule's reactivity, its potential as a ligand in organometallic complexes, and its photophysical properties. acs.orgnih.gov For instance, modeling can predict how substituents on the phenyl ring will alter the HOMO-LUMO gap, thereby tuning the color of emitted light in potential OLED applications. researchgate.net

Reaction Modeling: Computational studies can elucidate the mechanisms of potential synthetic reactions, helping to optimize conditions and predict the feasibility of untapped synthetic routes before significant laboratory work is undertaken.

Table 2: Application of Computational Methods in the Study of Phenylpyridine Derivatives.
Computational MethodProperty/Application InvestigatedKey Insights GainedReference
DFT / TD-DFTFrontier Molecular Orbitals (FMOs), UV-Vis SpectraValidated intramolecular charge transfer (ICT) mechanisms and predicted electronic transitions. tandfonline.com
DFT / TD-DFTMetal-to-Ligand Charge Transfer (MLCT)Studied how ancillary ligands influence the emission peak and efficiency in Iridium complexes. nih.gov
DFT (B3LYP)Molecular Structure OptimizationConfirmed structures of newly synthesized bioactive pyridine derivatives. nih.gov
DFTGround-State Geometries, FMOs, Triplet StatesElucidated luminescence mechanisms and chiroptical properties of chiral Iridium complexes. acs.org
Molecular DockingProtein-Ligand BindingModeled the binding of benzoxazinone (B8607429) derivatives into the human neutrophil elastase binding site. researchgate.net

Integration into Next-Generation Functional Materials (Theoretical Design and Proof-of-Concept)

The 2-phenylpyridine core is a privileged structure in materials science, most notably in the field of organic light-emitting diodes (OLEDs). wikipedia.org The parent compound, 2-phenylpyridine, is a classic cyclometalating ligand for iridium(III) complexes, which are highly efficient phosphorescent emitters. psu.eduwikipedia.org

The this compound scaffold offers a unique opportunity to build upon this foundation. The amine group can act as an anchor point to tether the complex to a polymer backbone or other molecular components, or it can be used to create multidentate ligands that could enhance the stability and photophysical properties of the resulting metal complexes. rsc.org Theoretical design using TD-DFT can predict the emission wavelengths and quantum efficiencies of hypothetical iridium complexes incorporating ligands derived from this compound. nih.govresearchgate.net This allows for the in-silico screening of a vast number of potential structures before committing to their synthesis, focusing experimental efforts on the most promising candidates for next-generation displays and lighting.

Synergistic Approaches Combining Synthetic and Theoretical Chemistry for Rational Design

The most powerful approach to unlocking the potential of this compound is the tight integration of synthetic chemistry and theoretical modeling. mdpi.comrsc.orgrsc.org This synergistic workflow, often termed "rational design," allows for a hypothesis-driven approach to creating molecules with specific, predetermined functions.

The process begins with a target application, such as a catalyst with high stability or a photosensitizer with a high quantum yield. mdpi.comnih.gov Computational modeling (as described in 7.3) is used to design a set of virtual derivatives of this compound predicted to have optimal properties. The most promising candidates are then synthesized (using methods from 7.1 and 7.2). The experimentally determined properties of these new molecules are then fed back into the computational models to refine them, leading to a new round of predictions. This iterative cycle of design, synthesis, and testing dramatically increases the efficiency of the discovery process, moving beyond serendipity to targeted molecular engineering.

Challenges and Opportunities in the Field of Phenylpyridine-Based Amine Chemistry

Despite the immense potential, significant challenges remain in the chemistry of substituted pyridines.

Challenges:

Regioselectivity: The selective functionalization of the pyridine ring, particularly at the C3 and C5 positions, remains a formidable challenge due to the inherent electronic properties of the heterocycle. researchgate.net

Scalability: Many modern synthetic methods that achieve high selectivity often rely on expensive catalysts or complex starting materials, hindering their scalability for industrial applications. nih.gov

Functional Group Tolerance: Developing synthetic routes that are tolerant of the reactive amine group in this compound, or that allow for its introduction at a late stage, is crucial.

Opportunities:

New Bioactive Scaffolds: Overcoming the synthetic challenges will provide access to novel chemical space for drug discovery and agrochemical development. numberanalytics.commdpi.com

Advanced Materials: The development of modular synthetic routes will enable the creation of tailored ligands for highly efficient OLEDs, sensors, and other optoelectronic devices. rsc.orgdocumentsdelivered.com

Homogeneous Catalysis: Phenylpyridine-based amines can serve as precursors to novel pincer-type or bidentate ligands for transition metal catalysts, opening new avenues in catalytic transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (2-Phenylpyridin-3-yl)methanamine, and how can reaction yields be optimized?

  • Methods :

  • Amination : React 2-phenylpyridine-3-carbaldehyde with ammonia or methylamine under reductive conditions (e.g., NaBH₄ or H₂/Pd-C) .
  • Cross-Coupling : Use Suzuki-Miyaura coupling to attach the phenyl group to a pyridine precursor .
    • Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (80–120°C) to enhance yields .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm amine and aromatic proton environments .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 185.2) .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₂N₂) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Precautions :

  • Use PPE (gloves, goggles) and work in a fume hood due to limited toxicity data .
  • Store in inert, airtight containers to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitutions?

  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the pyridine ring, enhancing substitution rates .
  • Steric Effects : Bulky substituents (e.g., -CF₃) reduce accessibility to the amine group, lowering reaction efficiency .
  • Experimental Design : Compare kinetic data for derivatives with -H, -F, and -OCH₃ substituents under identical conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Approaches :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and IC₅₀ protocols .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. How can computational tools predict the pharmacokinetic properties of this compound analogs?

  • Methods :

  • Molecular Docking : Simulate binding to target receptors (e.g., serotonin transporters) using AutoDock Vina .
  • QSAR Models : Corporate logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Challenges : Regioselectivity in cross-coupling reactions and purification of polar intermediates .
  • Solutions :

  • Flow Chemistry : Improve heat/mass transfer for Suzuki-Miyaura reactions .
  • Column Chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) for amine purification .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Reductive Amination2-Phenylpyridine-3-carbaldehydeNaBH₄, MeOH, RT65–75
Suzuki Coupling3-Bromo-2-phenylpyridinePd(PPh₃)₄, K₂CO₃, 80°C50–60

Table 2 : Biological Activity of Derivatives

Substituent (R)Target ReceptorIC₅₀ (µM)NotesReference
-H5-HT₁A2.1 ± 0.3Baseline activity
-F5-HT₁A0.8 ± 0.2Enhanced binding affinity
-OCH₃5-HT₁A5.4 ± 1.1Reduced solubility

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